REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3](Cl)=[O:4].[Cl-].[Al+3].[Cl-].[Cl-].[S:10]1[CH:14]=[CH:13][N:12]2[CH:15]=[N:16][CH:17]=[C:11]12.O>ClCCCl>[Cl:1][CH2:2][C:3]([C:17]1[N:16]=[CH:15][N:12]2[CH:13]=[CH:14][S:10][C:11]=12)=[O:4] |f:1.2.3.4|
|
Name
|
|
Quantity
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5.97 mL
|
Type
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reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
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40 mL
|
Type
|
solvent
|
Smiles
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ClCCCl
|
Name
|
|
Quantity
|
1.93 g
|
Type
|
reactant
|
Smiles
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S1C=2N(C=C1)C=NC2
|
Name
|
|
Quantity
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20 mL
|
Type
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solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture was stirred at room temperature for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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The mixture was heated
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Type
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TEMPERATURE
|
Details
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under reflux for 2 hr
|
Duration
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2 h
|
Type
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EXTRACTION
|
Details
|
followed by extraction with dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with a dilute aqueous sodium hydroxide solution and saturated brine in that order
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by distillation
|
Type
|
ADDITION
|
Details
|
Isopropyl ether was added to the residue
|
Type
|
FILTRATION
|
Details
|
The resultant powder was collected by filtration
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |